molecular formula C12H17NO B11751095 ((3R,4S)-4-M-Tolylpyrrolidin-3-YL)methanol

((3R,4S)-4-M-Tolylpyrrolidin-3-YL)methanol

Cat. No.: B11751095
M. Wt: 191.27 g/mol
InChI Key: XXOFLUSHPQSGFW-VXGBXAGGSA-N
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Description

[(3R,4S)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol is a chiral compound with a pyrrolidine ring substituted with a 3-methylphenyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R,4S)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

    Introduction of the 3-Methylphenyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a 3-methylphenyl group. This can be achieved through a nucleophilic substitution reaction using a 3-methylphenyl halide.

    Hydroxymethylation: The final step involves the introduction of a hydroxymethyl group at the 3-position of the pyrrolidine ring. This can be accomplished through a hydroxymethylation reaction using formaldehyde and a suitable reducing agent.

Industrial Production Methods

Industrial production of [(3R,4S)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and reduce the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

[(3R,4S)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or an aldehyde.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a ketone or an aldehyde, while substitution reactions on the aromatic ring can introduce various functional groups, such as halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

[(3R,4S)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a ligand in the study of receptor-ligand interactions and as a probe in biochemical assays.

    Medicine: The compound has potential therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of [(3R,4S)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, thereby influencing cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

[(3R,4S)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol can be compared with other similar compounds, such as:

The uniqueness of [(3R,4S)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol lies in its specific stereochemistry and the presence of both a hydroxymethyl group and a 3-methylphenyl group, which confer distinct chemical reactivity and biological activity.

Biological Activity

((3R,4S)-4-M-Tolylpyrrolidin-3-YL)methanol is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Chemical Formula : C14H19NO
  • Molecular Weight : 233.31 g/mol

Its structure features a pyrrolidine ring substituted with a tolyl group and a hydroxymethyl group, which are critical for its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its interaction with various biological targets. Key areas of research include:

  • Neuropharmacology : The compound exhibits potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
  • Enzyme Inhibition : It has shown inhibitory activity against certain enzymes, including monoamine oxidases (MAOs), which are involved in neurotransmitter metabolism.

Neuroprotective Activity

Research indicates that this compound may exert neuroprotective effects by:

  • Reducing oxidative stress in neuronal cells.
  • Enhancing synaptic plasticity through modulation of glutamate receptors.

Enzyme Inhibition

Studies have demonstrated that this compound can inhibit MAO enzymes, which play a significant role in the degradation of neurotransmitters such as serotonin and dopamine. The inhibition profile suggests selectivity towards MAO-B over MAO-A, which is beneficial for treating conditions like Parkinson's disease.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReference
NeuroprotectionReduces oxidative stress
MAO InhibitionSelective inhibition of MAO-B
Neurotransmitter ModulationEnhances synaptic plasticity

Case Study 1: Neuroprotective Effects

A study conducted on cultured neuronal cells treated with this compound demonstrated significant reductions in markers of oxidative stress. The results indicated that the compound could protect against glutamate-induced excitotoxicity.

Case Study 2: Enzyme Inhibition Profile

In vitro assays showed that this compound inhibited MAO-B with an IC50 value significantly lower than that of standard MAO inhibitors like rasagiline. This suggests a promising profile for further development as a treatment for neurodegenerative disorders.

Research Findings

Recent findings highlight the compound's potential as a therapeutic agent:

  • Oxidative Stress Reduction : The compound effectively reduced levels of reactive oxygen species (ROS) in neuronal cultures.
  • Selectivity for MAO-B : The selectivity towards MAO-B over MAO-A suggests fewer side effects associated with traditional non-selective MAO inhibitors.
  • Potential Applications : Given its neuroprotective properties, this compound may be beneficial in treating conditions such as Alzheimer's and Parkinson's diseases.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

[(3R,4S)-4-(3-methylphenyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C12H17NO/c1-9-3-2-4-10(5-9)12-7-13-6-11(12)8-14/h2-5,11-14H,6-8H2,1H3/t11-,12-/m1/s1

InChI Key

XXOFLUSHPQSGFW-VXGBXAGGSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@H]2CNC[C@@H]2CO

Canonical SMILES

CC1=CC(=CC=C1)C2CNCC2CO

Origin of Product

United States

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